1H-1,2,3-Triazole-5-carbonyl Chloride
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Overview
Description
1H-1,2,3-Triazole-5-carbonyl Chloride is a nitrogen-containing heterocyclic compound belonging to the 1,2,3-triazole family. These compounds are known for their high chemical stability, aromatic character, and ability to form hydrogen bonds. They have found broad applications in various fields, including pharmaceuticals, organic synthesis, and materials science .
Preparation Methods
The synthesis of 1H-1,2,3-Triazole-5-carbonyl Chloride typically involves the cycloaddition of azides to alkynes, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) iodide, which facilitates the formation of 1,4-disubstituted 1H-1,2,3-triazoles . Industrial production methods may involve continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst, allowing for high yields and functional group tolerance .
Chemical Reactions Analysis
1H-1,2,3-Triazole-5-carbonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols, leading to the formation of substituted triazoles.
Oxidation and Reduction: The triazole ring is generally stable under oxidative and reductive conditions, but specific functional groups attached to the ring may undergo these reactions.
Cycloaddition Reactions: The triazole ring can participate in further cycloaddition reactions, forming complex heterocyclic structures.
Scientific Research Applications
1H-1,2,3-Triazole-5-carbonyl Chloride has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and chemical biology for labeling and imaging.
Medicine: Incorporated into drug discovery for developing antiviral, anticancer, and antimicrobial agents.
Industry: Utilized in materials science for creating advanced materials with unique properties
Mechanism of Action
The mechanism of action of 1H-1,2,3-Triazole-5-carbonyl Chloride involves its interaction with various molecular targets. The triazole ring can inhibit enzyme activities, such as acetylcholinesterase and butyrylcholinesterase, by forming stable complexes with the active sites of these enzymes . This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
1H-1,2,3-Triazole-5-carbonyl Chloride can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole-5-carbonyl Chloride: Similar in structure but differs in the position of nitrogen atoms, leading to different chemical properties and applications.
1,2,3-Triazole-4-carboxylic Acid: Another triazole derivative with applications in drug discovery and materials science.
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Known for its high density, insensitivity, and thermal stability, used in energetic materials.
This compound stands out due to its unique combination of stability, reactivity, and versatility in various applications.
Properties
IUPAC Name |
2H-triazole-4-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O/c4-3(8)2-1-5-7-6-2/h1H,(H,5,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOBAJZUGGLPGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNN=C1C(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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